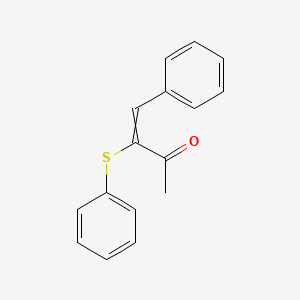
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one is an organic compound with a unique structure that includes both phenyl and phenylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one can be achieved through several methods. One common approach involves the three-component coupling of aldehydes, malononitrile, and thiols in the presence of bases and Lewis acids. For example, triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, piperidine, and tetrabutylammonium hydroxide have been used as bases, while ZnCl2, silica nanoparticles, KF–Al2O3, and TBAF have been employed as Lewis acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.
化学反応の分析
Types of Reactions
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or thiols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
科学的研究の応用
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one has several scientific research applications:
作用機序
The mechanism of action of 4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one involves its interaction with various molecular targets. For example, it can act as a substrate for glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . The compound’s reactivity with nucleophiles and electrophiles also plays a significant role in its mechanism of action.
類似化合物との比較
Similar Compounds
4-Phenylbut-3-en-2-one: This compound is structurally similar but lacks the phenylsulfanyl group.
Benzophenone: Another related compound with different functional groups.
特性
CAS番号 |
206278-52-6 |
|---|---|
分子式 |
C16H14OS |
分子量 |
254.3 g/mol |
IUPAC名 |
4-phenyl-3-phenylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C16H14OS/c1-13(17)16(12-14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h2-12H,1H3 |
InChIキー |
JYHPSUADILZASS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CC1=CC=CC=C1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


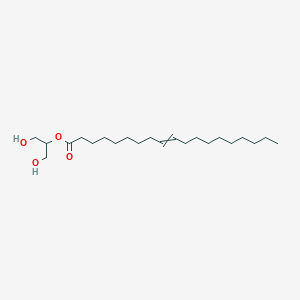
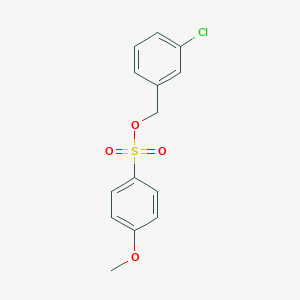

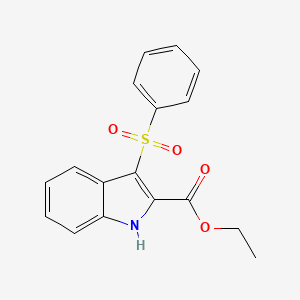
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
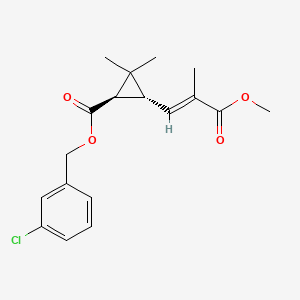

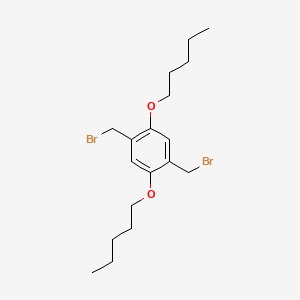
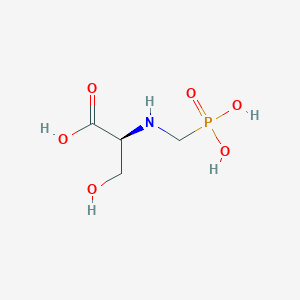
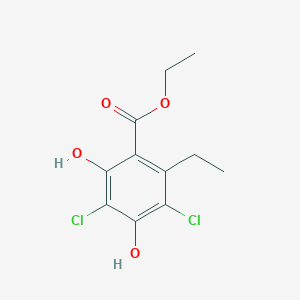
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
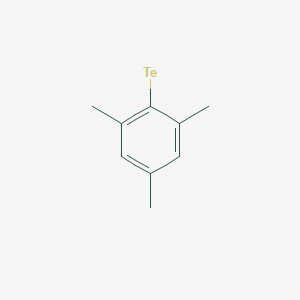

![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
